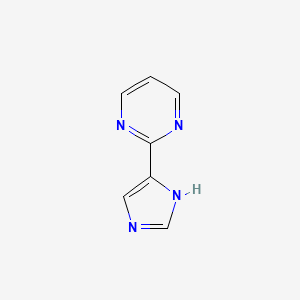

2-(1H-Imidazol-5-yl)pyrimidine

Description

Contextualization of Imidazole (B134444) and Pyrimidine (B1678525) Scaffolds in Academic Research

Imidazole and pyrimidine are cornerstone heterocyclic scaffolds in academic and industrial research, primarily due to their prevalence in biologically important molecules and their versatile chemical properties.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of essential biological molecules. nih.govajrconline.org It is famously found in the amino acid histidine, which plays a critical role in enzyme catalysis, and in purines like guanine (B1146940) and adenine (B156593), the building blocks of nucleic acids. nih.gov The amphoteric nature of the imidazole ring and its ability to act as a proton donor or acceptor, coupled with its capacity for hydrogen bonding and π-stacking interactions, makes it a "privileged structure" in medicinal chemistry. ajrconline.org This allows it to interact with a wide array of biological targets, leading to its incorporation into drugs with diverse activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties. nih.govdergipark.org.tr

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms. It is another critical component of nucleic acids (cytosine, thymine, and uracil) and is therefore central to genetic processes. ajrconline.org The pyrimidine scaffold is a key feature in numerous approved drugs, valued for its ability to serve as a versatile framework for designing molecules that can interact with various biological targets. nih.gov Its derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. nih.govarabjchem.org The pyrimidine core is often found in kinase inhibitors, a major class of cancer therapeutics. nih.gov

The combination of these two "privileged" scaffolds into a single molecule creates a hybrid structure with significant potential for novel biological activity.

Historical Development and Significance of Imidazole-Pyrimidine Hybrid Structures

The conceptual fusion of imidazole and pyrimidine rings is a strategic approach in medicinal chemistry aimed at creating novel molecular entities with enhanced or unique biological activities. Historically, the development of such hybrids was driven by the successes of individual imidazole- and pyrimidine-based drugs. Researchers hypothesized that combining these two pharmacophores could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

The significance of these hybrid structures lies in several key areas:

Kinase Inhibition: A major focus for imidazole-pyrimidine hybrids has been the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory conditions. The initial discovery of tri-substituted imidazole-based molecules as potent inhibitors of p38 MAP kinase sparked extensive research efforts. nih.gov This led to the exploration of various heterocyclic scaffolds, including pyrimidines, to improve selectivity and efficacy. nih.govacs.org Fused imidazopyrimidines have also been identified as potent p38 inhibitors, highlighting the value of this combined scaffold in targeting inflammatory diseases. nih.gov

Bioisosterism: The imidazopyrimidine core is considered a bioisostere of purines (adenine and guanine), allowing these synthetic molecules to mimic the natural purines and interact with their corresponding biological targets, such as enzymes and receptors involved in nucleic acid metabolism. nih.gov

Scaffold for Diverse Targets: Beyond kinases, these hybrids have been investigated for a range of other applications. Research has explored their potential as antimicrobial agents, with some derivatives showing moderate to excellent activity. documentsdelivered.com They have also been designed as inhibitors of other key enzymes, such as those involved in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov

The development of synthetic methodologies, such as multi-component reactions, has facilitated the creation of diverse libraries of these hybrid molecules for biological screening. flinders.edu.au This has accelerated the discovery of new lead compounds for various therapeutic areas.

Research Landscape and Emerging Trends for 2-(1H-Imidazol-5-yl)pyrimidine and its Derivatives

The research landscape for this compound and its derivatives is dynamic, with a primary focus on the development of targeted inhibitors for specific enzymes implicated in human diseases.

A significant area of investigation is the inhibition of Transforming Growth Factor-beta (TGF-β) signaling . The TGF-β pathway plays a complex role in cell proliferation, differentiation, and immune regulation, and its dysregulation is linked to cancer and fibrosis. nih.gov Small molecule inhibitors targeting the TGF-β type I receptor (also known as ALK5) are of great interest. Many of these inhibitors feature an imidazole core. nih.govresearchgate.netmdpi.com Research has shown that derivatives of this compound can be potent and selective ALK5 inhibitors. For instance, systematic chemical modifications have led to compounds with high potency in cellular assays. mdpi.com

Another major target is p38 Mitogen-Activated Protein (MAP) kinase . This enzyme is a key mediator of the inflammatory response, and its inhibition is a therapeutic strategy for conditions like rheumatoid arthritis. nih.govresearchgate.net Pyridinyl-imidazole compounds were among the first selective inhibitors discovered for p38, binding competitively at the ATP site. researchgate.netrcsb.org Subsequent research has explored replacing the pyridine (B92270) with other heterocycles, including pyrimidine, to optimize properties. nih.govacs.org

More recently, research has expanded to other kinase targets. Derivatives of imidazole-pyrimidine have been synthesized and evaluated as inhibitors of:

Raf kinases (BRAF, CRAF): These are involved in the MAPK/ERK signaling pathway, which is often mutated in cancers like melanoma. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in oncology, and imidazole-pyrimidine-sulfonamide hybrids have been developed as inhibitors of EGFR mutants that confer drug resistance. nih.govflinders.edu.au

The emerging trend is to use the this compound scaffold as a versatile platform for generating highly selective kinase inhibitors. This involves sophisticated drug design, often guided by X-ray crystallography and computational modeling, to fine-tune the interactions between the inhibitor and the target enzyme's ATP-binding pocket.

Below is a data table summarizing the inhibitory activities of selected imidazole-pyrimidine derivatives against various kinase targets, as reported in the literature.

| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

| Deuterated Imidazole Derivatives | ALK5 | 3.5 ± 0.4 nM | mdpi.com |

| Imidazole-Pyrimidine Hybrids | p38 MAP Kinase | 3.2 µM (TNF-α release) | acs.org |

| Benzyl Imidazolyl Pyrimidine Derivatives | BRAF V600E | 38.3 nM | nih.gov |

| Benzyl Imidazolyl Pyrimidine Derivatives | CRAF | 8.79 nM | nih.gov |

| Imidazole-Pyrimidine-Sulfonamide Hybrids | EGFR-L858R Mutant | 59 ± 30 ng/mL | nih.gov |

| Imidazole-Pyrimidine-Sulfonamide Hybrids | HER2 | 81 ± 40 ng/mL | nih.gov |

This table is for informational purposes and represents a selection of data from cited research. IC₅₀ values are a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

Scope and Objectives of Advanced Research on this compound

The future of research on this compound is focused on translating the potential of this scaffold into tangible therapeutic candidates. The primary objectives of ongoing and future studies include:

Enhancing Potency and Selectivity: A key goal is to design new derivatives with sub-nanomolar potency and exquisite selectivity for the desired biological target over other related kinases. This is crucial for minimizing off-target effects. Research efforts focus on exploring novel substitutions on both the imidazole and pyrimidine rings to probe specific interactions within the kinase hinge region and selectivity pockets. mdpi.comacs.org

Overcoming Drug Resistance: In oncology, the development of drug resistance is a major challenge. Advanced research aims to design this compound derivatives that can effectively inhibit mutated forms of kinases that are resistant to current therapies, such as in the case of EGFR inhibitors. flinders.edu.au

Expanding Therapeutic Applications: While kinase inhibition for cancer and inflammation remains a primary focus, researchers are exploring the utility of this scaffold against other targets. This includes investigating its potential in treating fibrotic diseases, neurodegenerative disorders, and infectious diseases by targeting relevant enzymes or receptors in these pathologies. researchgate.netnih.gov

Optimizing Pharmacokinetic Properties: A significant objective is to improve the drug-like properties of these compounds. This involves optimizing metabolic stability, oral bioavailability, and other pharmacokinetic parameters to ensure that the compounds are suitable for clinical development. mdpi.comacs.org

Development of Novel Synthetic Routes: The creation of efficient, scalable, and versatile synthetic methods is essential for producing a wide range of derivatives for structure-activity relationship (SAR) studies and for potential large-scale manufacturing. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFUXMHZFBIBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of the 2 1h Imidazol 5 Yl Pyrimidine Core

Diverse Synthetic Routes for the 2-(1H-Imidazol-5-yl)pyrimidine Scaffold

The construction of the this compound core can be approached through several distinct synthetic pathways, each offering unique advantages in terms of efficiency, scalability, and access to diverse derivatives.

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like the this compound scaffold. rasayanjournal.co.in These reactions involve combining three or more starting materials in a single pot to form a final product that incorporates portions of all reactants. nih.gov The convergence and atom economy of MCRs make them particularly appealing from a green chemistry perspective, as they often reduce the number of synthetic steps, minimize waste, and save time and energy. rasayanjournal.co.innih.gov

For the construction of the target scaffold, a hypothetical MCR could involve the condensation of a pyrimidine-containing amidine with a suitably functionalized α-dicarbonyl compound and an ammonia (B1221849) source to form the imidazole (B134444) ring directly onto the pyrimidine (B1678525) core. The Debus-Radziszewski imidazole synthesis, a well-known MCR, utilizes a dicarbonyl compound, an aldehyde, and ammonia to form imidazoles. jetir.org Adapting this strategy by using a pyrimidine-based aldehyde or dicarbonyl precursor could provide a direct route to the desired linked heterocyclic system. The inherent nature of MCRs allows for the rapid generation of a library of analogues by simply varying the individual starting components. frontiersin.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful and versatile method for forming the C-C bond between the imidazole and pyrimidine rings. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. rsc.org

To construct the this compound scaffold, this strategy can be implemented in two primary ways:

Coupling of a 2-halopyrimidine with an imidazole-5-boronic acid derivative.

Coupling of a 5-haloimidazole with a pyrimidine-2-boronic acid derivative.

A specific example involves the coupling of 4-iodo-1H-imidazole with a pyrimidine-containing boronic acid using a palladium catalyst such as PdCl2(dppf) in the presence of a base like cesium fluoride (B91410) (CsF). rsc.org This approach offers high functional group tolerance and excellent control over the point of connection (regioselectivity), which is crucial for ensuring the correct isomer is formed. rsc.org Other transition-metal-catalyzed reactions, such as Stille coupling (using organotin reagents) or Heck coupling, could also be adapted for this purpose, providing chemists with a broad toolkit for synthesizing this important scaffold. nih.gov

| Coupling Partners | Catalyst System | Base | Solvent | Outcome |

| 4-Iodo-1H-imidazole and Pyrimidine Boronic Acid | PdCl₂(dppf) / BnEt₃NCl | CsF | Toluene/Water | Formation of C-C bond between rings rsc.org |

| 2-Aminopyridines and Cinnamaldehyde | Copper-catalyzed | Pyridine (B92270) / ZnCl₂ | Aerobic | Oxidative cyclization nih.gov |

| 2-Aminopyrimidines and α-Bromoacetophenones | N/A (Condensation) | N/A | Ethanol (B145695) | Formation of Imidazo[1,2-a]pyrimidine (B1208166) nih.gov |

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. rasayanjournal.co.in Microwave-assisted synthesis and green chemistry principles have been successfully applied to the production of heterocyclic compounds, including imidazole and pyrimidine derivatives. mdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. jetir.org This is due to efficient and direct heating of the reaction mixture.

The synthesis of related imidazo[1,2-a]pyrimidine structures has been achieved through microwave-assisted, one-pot, multicomponent reactions using ethanol as a green solvent. nih.gov Such protocols often lead to moderate to good yields (46%-80%) under optimized conditions. nih.gov Other green chemistry approaches applicable to the synthesis of the this compound core include the use of solvent-free reaction conditions, aqueous media, or biodegradable catalysts. rasayanjournal.co.in For instance, the synthesis of pyrimido[4,5-d] pyrimidine derivatives has been accomplished under solvent-free microwave conditions using tetrabutyl ammonium (B1175870) bromide (TBAB) as a catalyst. These methods align with the goals of green chemistry by minimizing the use of hazardous solvents and reducing energy consumption. rasayanjournal.co.in

| Method | Key Features | Reactants (Example) | Conditions | Yield |

| Microwave-Assisted MCR | One-pot, green solvent | Imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines, ammonium acetate | p-TsOH, Ethanol, 100°C, 60-80 min nih.gov | 46-80% nih.gov |

| Microwave-Assisted Cleavage | Rapid reaction | 2-Substituted imidazo[1,2-a]pyrimidines, hydrazine | Ethanol, 120°C, 5-25 min msu.ru | ~90% msu.ru |

| Solvent-Free Microwave | Green, efficient | Aromatic aldehyde, urea, barbituric acid | TBAB (catalyst), 110-120°C | High |

| Conventional Condensation | Simple procedure | 2-Aminopyrimidine (B69317), 2-Bromoacetophenone | Ethanol, Reflux nih.gov | Good |

Solid-phase synthesis is a powerful technique for the production of large libraries of related compounds for high-throughput screening. nih.gov This methodology involves attaching a starting material to an insoluble polymer resin and then carrying out a series of reactions. The key advantage is that excess reagents and by-products can be easily washed away, simplifying purification.

The synthesis of the this compound scaffold is amenable to this approach. A typical strategy would begin by immobilizing a pyrimidine precursor, such as 4,6-dichloro-5-nitropyrimidine, onto a suitable solid support like a Rink amide resin. researchgate.net Subsequent steps could involve the sequential displacement of the chloro groups with amines, reduction of the nitro group to an amine, and then construction of the imidazole ring on the solid support. Once the final structure is assembled, the desired product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). This approach was instrumental in generating a combinatorial library from which 2-(imidazol-1-yl)pyrimidines were identified as potent enzyme inhibitors, demonstrating the utility of this technique in drug discovery. nih.gov

While not a method for constructing the core heterocyclic scaffold itself, enzymatic transglycosylation is a crucial technique for the chemical transformation of the this compound core into its corresponding nucleoside analogues. Nucleosides are fundamental in biochemistry and medicinal chemistry, and enzymatic methods offer unparalleled stereo- and regioselectivity under mild, aqueous conditions.

The process involves enzymes such as purine (B94841) nucleoside phosphorylases (PNPs) or nucleoside deoxyribosyltransferases (NDTs) that catalyze the transfer of a sugar moiety (like ribose or deoxyribose) from a donor nucleoside to a new heterocyclic base. mdpi.comresearchgate.net Research has shown that enzymes can recognize and accept substrates that differ significantly from their natural counterparts. researchgate.net For example, "fleximers," where a purine base is conceptually separated into its constituent imidazole and pyrimidine rings, have been shown to be substrates for PNP. researchgate.net This indicates that the this compound scaffold would likely be a suitable acceptor base for enzymatic transglycosylation, providing a highly efficient and green route to novel nucleoside analogues for biological evaluation.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of substituted bi-heterocyclic systems like this compound is controlling regioselectivity—that is, ensuring the linkage between the two rings occurs at the desired positions. Without precise control, a mixture of isomers, such as 2-(1H-imidazol-2-yl)pyrimidine or 2-(1H-imidazol-4-yl)pyrimidine, could be formed, creating significant purification challenges and lowering the yield of the target compound.

Transition metal-catalyzed cross-coupling reactions offer a high degree of regiocontrol. rsc.org By using pre-functionalized starting materials where the reactive group (e.g., a halogen or a boronic acid) is already located at the desired position, the coupling can be directed with high fidelity. For example, the synthesis of this compound via a Suzuki reaction would preferentially use 5-bromo-1H-imidazole and pyrimidine-2-boronic acid (or their protected forms). The specific placement of the bromine and boronic acid groups dictates the final connectivity, effectively preventing the formation of other isomers.

Furthermore, computational studies and mechanistic investigations into the formation of substituted imidazoles have revealed that factors such as intramolecular hydrogen bonding and the electronic nature of substituents can direct the cyclization pathway, favoring one regioisomer over others. nih.govacs.org Careful selection of precursors and reaction conditions is therefore paramount to achieving a regiocontrolled synthesis of the desired this compound isomer. nih.gov

Derivatization Strategies for Imidazole-Pyrimidine Analogues

The chemical versatility of the this compound core permits a wide array of derivatization strategies. These can be broadly categorized into modifications of the pyrimidine ring, substitutions on the imidazole moiety, and the construction of bridged or fused ring systems.

Functionalization of the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution, especially when activated by appropriate leaving groups. However, direct functionalization through electrophilic substitution is generally challenging. researchgate.net

Halogenation: The introduction of halogen atoms onto the pyrimidine ring serves as a crucial handle for further transformations, such as cross-coupling reactions. While direct halogenation of the this compound core is not extensively documented, related pyrimidine systems can undergo halogenation at the C-5 position using reagents like N-halosuccinimides (NBS, NCS, NIS) in an ionic liquid medium. elsevierpure.com This approach offers a potentially efficient and green method for introducing halogens onto the pyrimidine ring of the target scaffold.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrimidine nucleus. nih.gov Pyrimidin-2-yl tosylates have been shown to be effective electrophiles in Hiyama cross-coupling reactions with organosilanes, allowing for the introduction of aryl and vinyl groups at the C-2 position. semanticscholar.orgresearchgate.net This methodology could be adapted for the functionalization of pre-synthesized 2-(imidazol-5-yl)pyrimidine derivatives bearing a tosylate group on the pyrimidine ring. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. semanticscholar.orgresearchgate.net

Amination: The direct amination of pyrimidines at the C-2 position can be achieved through a site-selective C-H functionalization strategy. This involves the formation of pyrimidinyl iminium salt intermediates, which can then react with various amines. researchgate.net This method provides a direct route to 2-aminopyrimidine derivatives, a common motif in bioactive molecules.

Substitution Patterns on the Imidazole Moiety

The imidazole ring offers multiple sites for substitution, including the nitrogen atoms and the carbon atoms. The reactivity of the imidazole ring in the this compound system is influenced by the electron-withdrawing nature of the pyrimidine substituent.

N-Alkylation: The nitrogen atoms of the imidazole ring can be readily alkylated. The regioselectivity of N-alkylation can be influenced by the reaction conditions, including the choice of base and solvent. beilstein-journals.org In many cases, a mixture of N-1 and N-3 alkylated products may be obtained. The use of calcined layered double hydroxides as catalysts has been reported for the vapor-phase N-alkylation of imidazole with alcohols, offering a selective method for producing N-alkylated imidazoles. scispace.com N-alkylation of various imidazole derivatives has been carried out to synthesize compounds with antibacterial activity. researchgate.netnih.gov

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, typically at the C-4 and C-5 positions. globalresearchonline.net However, the presence of the electron-withdrawing pyrimidine ring at the C-5 position of the imidazole in the target scaffold would likely deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the C-4 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation of imidazole-thiosemicarbazides has been employed in the design of potent inhibitors of Toxoplasma gondii. mdpi.com

Introduction of Bridging Linkers and Fused Ring Systems

The construction of bridged and fused ring systems from the this compound core represents an advanced derivatization strategy, leading to conformationally constrained and structurally complex molecules.

Intramolecular Cyclization: Suitably functionalized derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic systems. For example, a pyrimidine derivative bearing a theophylline (B1681296) moiety has been shown to undergo intramolecular cyclization to form 1,3-diazepines and imidazopurines. consensus.app This suggests that introducing appropriate reactive groups on either the imidazole or pyrimidine ring of the core structure could lead to novel fused systems upon cyclization. Palladium-catalyzed intramolecular cross-dehydrogenative coupling has been utilized to synthesize fused imidazo[1,2-a]pyrimidines. acs.org

Condensation Reactions: Fused pyrimidine systems can be synthesized through condensation reactions. For instance, the cyclocondensation of β-(di)carbonyl compounds with NCN-dinucleophiles like 2-aminoimidazole is a common method for preparing pyrimidine-fused heterocycles. nih.gov By analogy, a 2-(aminoimidazol-5-yl)pyrimidine could potentially serve as a precursor for the synthesis of novel fused systems through condensation with appropriate bifunctional electrophiles. The synthesis of various fused pyrimidines has been achieved through different cyclization and condensation strategies. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 2-(1H-Imidazol-5-yl)pyrimidine would be expected to show several key absorption bands. The N-H stretching vibration of the imidazole (B134444) ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations for both the imidazole and pyrimidine (B1678525) rings would be anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region. C-H in-plane and out-of-plane bending vibrations would also be present at lower frequencies, providing further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton. The N-H proton of the imidazole ring would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The protons on the pyrimidine ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C4 position of the pyrimidine ring, flanked by two nitrogen atoms, would be the most deshielded. The protons on the imidazole ring would also appear in the aromatic region, with their specific shifts influenced by the pyrimidine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes only.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole N-H | >10 | br s |

| Pyrimidine H-4/H-6 | 8.8 - 9.2 | d |

| Pyrimidine H-5 | 7.2 - 7.6 | t |

| Imidazole H-2 | 8.0 - 8.4 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms directly bonded to nitrogen atoms, such as C2, C4, and C6 of the pyrimidine ring and C2, C4, and C5 of the imidazole ring, would be expected to resonate at downfield chemical shifts (typically >120 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes only.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | 155 - 160 |

| Pyrimidine C-4/C-6 | 150 - 155 |

| Pyrimidine C-5 | 120 - 125 |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 115 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₆N₄), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight. High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern under electron ionization (EI) would likely involve the characteristic cleavage of the heterocyclic rings, potentially with the loss of small molecules like HCN, to produce stable fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight of a compound. In positive ion mode, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. Given the molecular formula C₇H₆N₄, the nominal molecular weight is 146 g/mol . Therefore, the ESI-MS spectrum would be characterized by a base peak at an m/z (mass-to-charge ratio) of 147. This technique is frequently used for characterizing pyrimidine and imidazole derivatives. researchgate.netscispace.comresearchgate.net Low-energy collision-induced dissociation (CID) analysis in a tandem MS/MS experiment can further be used to study the fragmentation pathways, providing structural insights. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS)

To confirm the elemental composition of the compound, High-Resolution Mass Spectrometry (HRMS) is employed. This technique measures the mass of an ion with very high accuracy, allowing for the determination of its molecular formula. For the [M+H]⁺ ion of this compound (C₇H₇N₄⁺), the calculated exact mass would be compared to the experimentally measured value. A close correlation between the theoretical and found values (typically within a few parts per million, ppm) provides unequivocal confirmation of the chemical formula. For instance, HRMS (ESI) analysis of a related imidazo[1,2-a]pyrimidine (B1208166) derivative showed a calculated value for [M + H]⁺ of 300.1138 and a found value of 300.1131, confirming its composition. acs.org

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₇H₇N₄⁺ | 147.0716 |

Electronic Absorption and Photoluminescence Spectroscopy

The electronic properties of this compound can be investigated using UV-Visible absorption and photoluminescence spectroscopy. The electronic absorption spectra of related triazolopyrimidine derivatives have been studied in various solvents to assign the observed electronic transitions. researchgate.net These transitions are typically assigned as π-π* and n-π* transitions, which may be localized on a specific ring system or delocalized across the molecule. researchgate.net Some transitions may also be characterized as charge transfer (CT) bands. researchgate.net

Luminescence spectroscopy provides information about the molecule's behavior after absorbing light. Many imidazole derivatives are known to be luminescent, and their emission properties can be sensitive to their environment and structure. mdpi.comrsc.org For example, some 1H-imidazole derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift and dual fluorescence. mdpi.com The photoluminescence quantum yield (PLQY) is a key parameter that quantifies the efficiency of the emission process. rsc.org

Solid-State Structural Analysis through X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state.

Table 2: Example Crystal Data for a Related Imidazoline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉N₃ |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 10.0057 (8) |

| b (Å) | 7.9828 (7) |

| c (Å) | 17.6199 (14) |

| V (ų) | 1407.4 (2) |

| Z | 8 |

Data from a related compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, to illustrate typical crystallographic parameters. nih.gov

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. The presence of a hydrogen bond donor (the imidazole N-H group) and multiple hydrogen bond acceptors (the nitrogen atoms of both rings) suggests that hydrogen bonding plays a crucial role in the supramolecular assembly. acs.org Specifically, N-H···N hydrogen bonds are expected, which can link molecules into chains, dimers, or more complex three-dimensional networks. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic imidazole and pyrimidine rings are anticipated to contribute significantly to the crystal stability. researchgate.netnih.govrsc.org These interactions occur when the planar rings of adjacent molecules overlap. The geometry of this overlap can vary, and the centroid-to-centroid distance is a key parameter used to characterize the strength of the interaction, with typical distances being around 3.8 Å. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. derpharmachemica.comnih.govmdpi.commdpi.com The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. mdpi.com

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the compound this compound.

Differential Scanning Calorimetry complements TGA by measuring the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. DSC is instrumental in identifying phase transitions such as melting points, glass transitions, and crystallization events, providing insight into the compound's physical properties and purity.

While thermal analysis data is not available for this compound itself, studies on related imidazole and pyrimidine derivatives can offer general insights. Research on various imidazole-containing compounds has shown a wide range of thermal stabilities, often influenced by the nature and position of substituents on the imidazole ring. Similarly, the thermal behavior of pyrimidine derivatives is also highly dependent on their specific molecular structure. However, without direct experimental analysis of this compound, any discussion of its thermal properties would be speculative.

For a complete and accurate understanding of the thermal characteristics of this compound, experimental investigation using TGA and DSC is necessary. Such studies would provide valuable data on its decomposition profile and thermal transitions, which are essential for its proper handling, storage, and application in various scientific and industrial contexts.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. mdpi.com For molecules like 2-(1H-Imidazol-5-yl)pyrimidine, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local energy minimum) is reached. physchemres.org

This optimization is often performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G(d,p), which provides a reliable balance between accuracy and computational cost for many organic molecules. nih.govmdpi.com The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true energy minimum. mdpi.com The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Output of DFT Geometry Optimization This table illustrates the typical parameters obtained from a DFT geometry optimization. Values are representative and not specific to this compound.

| Parameter Type | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-N (in ring) | 1.3-1.4 Å |

| Bond Length | C-C (inter-ring) | 1.4-1.5 Å |

| Bond Angle | C-N-C (in ring) | 115-125° |

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.com

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. irjweb.com Analysis of the spatial distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. In molecules combining electron-rich (imidazole) and electron-deficient (pyrimidine) rings, these calculations can elucidate the potential for intramolecular charge transfer (ICT), a process crucial for many photophysical and biological functions. nih.gov

Table 2: Significance of Frontier Molecular Orbital Parameters

| Parameter | Description | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons (electrophilicity). |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, C=N stretching, or ring breathing modes. nih.gov This theoretical spectrum is invaluable for interpreting and assigning bands in experimentally recorded spectra, helping to confirm the molecule's structure. mdpi.com The theoretical calculations provide a level of detail that is often difficult to achieve through experimental methods alone, allowing for a comprehensive characterization of the molecule's vibrational properties. mdpi.com

Table 3: Typical Vibrational Modes for Imidazole (B134444) and Pyrimidine (B1678525) Scaffolds This table shows common vibrational modes and their generally accepted frequency ranges.

| Vibrational Mode | Ring | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic | 3000-3150 |

| C=N stretching | Pyrimidine/Imidazole | 1550-1650 |

| C=C stretching | Pyrimidine/Imidazole | 1400-1600 |

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with its biological environment, such as a protein target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method involves placing the ligand (e.g., this compound) into the binding site of a target protein and using a scoring function to estimate its binding affinity, usually expressed in kcal/mol. dergipark.org.tr The results provide a plausible binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com For instance, studies on similar imidazole-pyrimidine derivatives have used docking to identify potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2), highlighting crucial interactions with amino acid residues in the active site. dergipark.org.tr

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into its stability and conformational flexibility under physiological conditions. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. A key metric used in MD is the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms over time, indicating the stability of the complex.

Virtual Screening Techniques for Lead Compound Identification

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. researchgate.net For scaffolds like this compound, virtual screening can be employed to explore vast chemical spaces and identify derivatives with the potential for desired biological activity.

The process of virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the biological target. In this approach, candidate ligands are docked into the binding site of the protein, and their binding affinity is estimated using scoring functions. digitellinc.com In contrast, LBVS is utilized when the 3D structure of the target is unknown. This method uses the information from known active ligands to identify new compounds with similar properties. nih.gov

In the context of identifying novel anticancer agents, for instance, imidazole and 2-amino pyrimidine derivatives have been designed and subjected to structure-based virtual screening against human CDK2 protein. dergipark.org.tr This involved predicting molecular properties and toxicity using various online software, followed by molecular docking studies to identify hits with the highest binding interactions. dergipark.org.tr Similarly, an innovative in silico approach, termed the NTD drug discovery booster, has engaged in collaborative rounds of virtual ligand-based screening across multiple proprietary pharmaceutical company databases to identify and test analogues of hit compounds. nih.gov

While direct virtual screening campaigns for this compound are not extensively documented in publicly available literature, the methodologies are readily applicable. A typical workflow would involve:

Library Preparation: Assembling a large, diverse library of virtual compounds, including derivatives of the this compound scaffold.

Target Selection and Preparation: Identifying a biological target of interest and preparing its 3D structure for docking (for SBVS).

Docking and Scoring: Computationally placing each ligand into the target's binding site and using a scoring function to rank the poses based on predicted binding affinity.

Filtering and Hit Selection: Applying various filters, such as physicochemical properties (e.g., Lipinski's Rule of Five), to the top-scoring compounds to select a manageable number for experimental validation. researchgate.net

Through such in silico screening, novel lead compounds with the this compound core can be efficiently identified for further development.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jmchemsci.com These models are instrumental in predicting the activity of newly designed compounds and in understanding the structural features that are crucial for their biological effects.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be classified into several categories:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include steric and conformational parameters.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area.

For imidazole-based compounds, QSAR studies have been employed to investigate their activity as cruzain inhibitors. In one such study, a combination of 2D and 3D QSAR methods, including Hologram QSAR (HQSAR), AutoQSAR, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to build predictive models. nih.gov These models identified key structural properties that influence cruzain inhibition. nih.gov

The biological activity and pharmacokinetic properties of a compound are significantly influenced by its physicochemical parameters. In the context of QSAR and rational drug design, understanding the role of these parameters is crucial for optimizing lead compounds.

Key physicochemical parameters often explored include:

Hydration Energy: The energy released when a molecule is transferred from the gas phase to an aqueous solution. It is an indicator of a compound's solubility.

Molar Polarisability: A measure of the deformability of the electron cloud of a molecule by an external electric field. It is related to the molecule's size and the strength of intermolecular interactions.

Lipophilicity (logP): The logarithm of the partition coefficient of a compound between an organic and an aqueous phase. It is a critical determinant of a drug's absorption and distribution.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

A study on imidazo[1,2-a]pyrimidine (B1208166) derivatives predicted several physicochemical properties, including molar refractivity, logP, and TPSA, to assess their drug-likeness. nih.gov For instance, a derivative of imidazol-5-yl-pyrimidine was reported to have BRAFV600E/p38α dual activity, with IC50 values of 2.49 and 85 nM, respectively. mdpi.com The development of this compound involved considerations to improve water solubility, highlighting the importance of physicochemical properties in drug design. mdpi.com

The following table illustrates some of the key physicochemical properties that are typically evaluated for drug candidates, based on computational predictions for related imidazo[1,2-a]pyrimidine derivatives. nih.gov

| Property | Description | Importance in Drug Discovery |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size and diffusion properties. Generally preferred to be <500 g/mol . |

| logP | A measure of a compound's lipophilicity. | Affects absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Influences solubility and binding to target proteins. Generally preferred to be <5. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Influences solubility and binding to target proteins. Generally preferred to be <10. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with drug transport properties and bioavailability. |

| Rotatable Bonds | The number of bonds that allow free rotation. | Influences conformational flexibility and oral bioavailability. |

These parameters are integral to building robust QSAR models and guiding the modification of the this compound scaffold to enhance its therapeutic potential.

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. This approach can be broadly divided into ligand-based and structure-based design.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target is not available. It relies on the knowledge of molecules that are known to bind to the target. digitellinc.com Techniques such as pharmacophore modeling and 3D-QSAR are central to LBDD. digitellinc.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to interact with the target. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore. For example, the design of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential SARS-CoV-2 main protease inhibitors was based on the pharmacophoric features of a co-crystallized inhibitor. nih.gov

Structure-based drug design (SBDD) is utilized when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. mdpi.com This approach involves the design of molecules that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a key technique in SBDD, where virtual compounds are computationally placed into the binding pocket to predict their binding orientation and affinity.

A notable example of rational design involving a similar scaffold is the discovery of 2-(imidazol-1-yl)pyrimidines as inhibitors of inducible nitric oxide synthase (iNOS) dimerization. nih.govdrugbank.com Through the screening of a combinatorial library, these compounds were identified and subsequently optimized. nih.govdrugbank.com Analysis of the crystal structure of an optimized inhibitor in complex with the iNOS monomer provided a clear rationale for the structure-activity relationship (SAR) and the mechanism of action. nih.gov Similarly, based on proven pharmacophore analogues for cancer, novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives were rationally designed and synthesized. nih.gov

For the this compound scaffold, both ligand-based and structure-based design principles can be applied to develop potent and selective inhibitors for various therapeutic targets.

Computational Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling for Lead Optimization

During the lead optimization phase of drug discovery, it is crucial to not only enhance the potency of a compound but also to ensure that it possesses favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Computational modeling plays a significant role in predicting these properties, allowing for the early identification and mitigation of potential liabilities.

ADME properties determine the fate of a drug in the body and are critical for its efficacy and safety. In silico ADME prediction has become an indispensable tool in modern drug discovery, helping to reduce the high attrition rates of drug candidates in later stages of development. rfppl.co.in Various computational models and software are available to predict a wide range of ADME parameters.

For imidazo[1,2-a]pyrimidine derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed to evaluate their drug-like characteristics. nih.gov In one study, the SwissADME server was used to predict parameters such as molar refractivity, partition coefficient (Log P), number of rotatable bonds, hydrogen bond acceptors and donors, and topological polar surface area. nih.gov The pkCSM tool was employed to predict a broader range of ADMET properties. nih.gov The predictions for a series of imidazo[1,2-a]pyrimidine Schiff base derivatives indicated promising drug-like characteristics, with all compounds adhering to essential drug-likeness rules and displaying good bioavailability scores. nih.gov

Similarly, computational pharmacokinetic and toxicity properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been calculated and analyzed. semanticscholar.org

The table below provides a summary of key ADME properties and their significance, with illustrative predicted values for a series of related imidazo[1,2-a]pyrimidine derivatives. nih.gov

| ADME Property | Description | Predicted Outcome for Imidazo[1,2-a]pyrimidine Derivatives nih.gov |

| Human Intestinal Absorption | The percentage of a drug that is absorbed from the gut into the bloodstream. | High |

| Blood-Brain Barrier (BBB) Permeability | The ability of a drug to cross the BBB and enter the central nervous system. | Predicted to be non-permeable |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions. | Predicted to be inhibitors of some CYP isoforms (e.g., CYP1A2, CYP2C19) |

| Hepatotoxicity | The potential of a drug to cause liver damage. | Predicted to be non-hepatotoxic |

| AMES Toxicity | A test for the mutagenic potential of a compound. | Predicted to be non-mutagenic |

These computational predictions provide valuable insights into the potential pharmacokinetic profile of compounds with the this compound core, guiding the selection and optimization of candidates with a higher probability of success in clinical development.

Algorithms for Compound Library Design and Diversity Maximization

The design of a chemical library centered around the this compound scaffold is a critical step in modern drug discovery, aiming to explore the relevant chemical space for potential therapeutic agents. The effectiveness of such a library is largely dependent on the computational algorithms employed to ensure chemical diversity while retaining desirable physicochemical and pharmacophoric features. These algorithms are instrumental in selecting a subset of compounds from a vast virtual library that maximizes the potential for identifying hits in high-throughput screening (HTS) campaigns.

A variety of computational strategies can be employed for designing a diverse library based on the this compound core. These methods can be broadly categorized into scaffold-based design, diversity-oriented synthesis, and fragment-based approaches, often leveraging sophisticated algorithms for compound selection and optimization.

Scaffold-Based Library Design

In scaffold-based library design, the this compound core is maintained as a constant feature, and diversity is generated by systematically modifying the substituent groups at various positions on the scaffold. Algorithms for this approach focus on selecting building blocks or reagents that will result in a final library with a broad range of properties.

One common algorithmic approach is the use of molecular fingerprints , which are bit strings that encode the structural features of a molecule. By calculating the fingerprints for all potential library members, diversity can be maximized by selecting a subset of compounds with the most dissimilar fingerprints. The Tanimoto coefficient is a widely used metric to quantify the similarity between two fingerprints, and selection algorithms aim to minimize the average Tanimoto similarity of the library.

Another algorithmic strategy involves pharmacophore modeling . A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For the this compound scaffold, a pharmacophore model could be developed based on known active compounds with similar core structures. Library design algorithms can then be used to select compounds that not only are diverse but also adhere to the defined pharmacophore model, thereby increasing the probability of biological relevance.

Diversity-Oriented Synthesis (DOS) Algorithms

Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. While starting with the this compound scaffold, DOS strategies would employ reactions that introduce significant structural changes, potentially leading to novel ring systems or complex stereochemistry.

Algorithms for DOS library design often focus on exploring a wider range of chemical space beyond simple substituent modifications. These may include generative models , such as variational autoencoders (VAEs) and generative adversarial networks (GANs). These deep learning-based algorithms can learn the underlying patterns in a set of known molecules and generate novel structures that are predicted to have desirable properties. In the context of the this compound scaffold, a generative model could be trained on a database of known bioactive heterocyclic compounds to propose novel, synthetically accessible analogs.

Fragment-Based Library Design

Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. Promising fragments can then be grown or linked together to create more potent lead compounds.

In designing a fragment library that includes or is based on the this compound motif, algorithms are used to select fragments that adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). Diversity maximization algorithms, similar to those used in scaffold-based design, are then applied to ensure broad coverage of fragment chemical space. This might involve clustering a large virtual fragment library based on structural similarity and selecting a representative fragment from each cluster.

Data-Driven Approaches and Machine Learning

Modern library design heavily relies on data-driven approaches and machine learning. Quantitative Structure-Activity Relationship (QSAR) models can be developed for analogs of this compound to predict the biological activity of virtual compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric and electrostatic features that influence activity, guiding the design of more potent library members. ccspublishing.org.cn

Algorithms for multi-objective optimization are also crucial. These algorithms aim to simultaneously optimize a compound library for several properties, such as predicted activity, diversity, synthetic accessibility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Below is an interactive data table summarizing a hypothetical set of compounds in a library based on the this compound scaffold, showcasing some of the parameters that would be considered in a computational library design.

| Compound ID | Scaffold | R1-Group | R2-Group | Molecular Weight | cLogP | Predicted Activity (IC50, µM) | Tanimoto Similarity to Nearest Neighbor |

| IMP-001 | This compound | -H | -H | 158.16 | 0.85 | 15.2 | 0.00 |

| IMP-002 | This compound | -CH3 | -Cl | 206.63 | 1.95 | 5.8 | 0.65 |

| IMP-003 | This compound | -Phenyl | -H | 234.26 | 2.60 | 2.1 | 0.52 |

| IMP-004 | This compound | -H | -NH2 | 173.17 | 0.30 | 9.7 | 0.71 |

| IMP-005 | This compound | -OCH3 | -Br | 271.08 | 2.10 | 3.5 | 0.61 |

| IMP-006 | This compound | -CF3 | -H | 226.16 | 2.05 | 1.2 | 0.48 |

| IMP-007 | This compound | -H | -COOH | 202.16 | 0.90 | 12.4 | 0.68 |

| IMP-008 | This compound | -Cyclopropyl | -F | 216.21 | 1.75 | 4.3 | 0.59 |

Structure Activity Relationship Sar Investigations of 2 1h Imidazol 5 Yl Pyrimidine Derivatives

Impact of Substituent Position and Chemical Nature on Research Activity Profiles

The biological activity of 2-(1H-Imidazol-5-yl)pyrimidine derivatives is profoundly influenced by the position and chemical nature of substituents on both the imidazole (B134444) and pyrimidine (B1678525) rings. Systematic modifications have revealed that even minor changes can lead to significant variations in potency and selectivity against various biological targets.

Substitutions on the pyrimidine ring have been a primary focus of SAR studies. Generally, the 4- and 6-positions of the pyrimidine ring are key points for modification. For instance, in a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives investigated as antiproliferative agents, the nature of the substituent at the 4-position of the pyrimidine ring was found to be critical for activity. nih.gov Small, lipophilic groups at this position were often favored. A review of pyrimidine derivatives highlights that the position of substituents greatly influences their biological activities, which span antimicrobial, anticancer, and anti-inflammatory effects, among others. nih.gov

The electronic properties of the substituents also play a pivotal role. Electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, influencing its ability to interact with biological targets. For example, in the context of pyridine (B92270) derivatives, which share similarities with pyrimidines, the introduction of methoxy (B1213986) groups (electron-donating) was found to increase antiproliferative activity, with the number and position of these groups being crucial factors. mdpi.com Halogenation is another common strategy, where the introduction of fluorine, chlorine, or bromine atoms can enhance binding affinity through various interactions, including halogen bonding.

Interactive Table: Impact of Substituent Position on Biological Activity

| Scaffold Position | Type of Substituent | General Effect on Activity | Target Class |

|---|---|---|---|

| Pyrimidine C4 | Small, lipophilic groups | Increased potency | Kinases |

| Pyrimidine C5 | Electron-withdrawing groups | Can enhance selectivity | Kinases |

| Pyrimidine C6 | Varies depending on target | Can modulate selectivity and potency | Various |

| Imidazole N1 | Alkyl, aryl, or functionalized chains | Modulates physicochemical properties and potency | Various |

| Imidazole C2 | Hydrogen bond donors/acceptors | Often crucial for target interaction | Kinases, Enzymes |

Identification of Essential Pharmacophoric Features for Biological Target Recognition

Pharmacophore modeling is a powerful tool for identifying the key structural features of a molecule that are essential for its interaction with a specific biological target. For this compound derivatives, several key pharmacophoric features have been identified, particularly in the context of their activity as kinase inhibitors. nih.gov

A typical pharmacophore model for this class of compounds includes:

A heterocyclic core: The this compound scaffold itself often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the target protein. Specifically, the nitrogen atoms in the pyrimidine and imidazole rings can act as hydrogen bond acceptors.

Hydrogen bond donors and acceptors: The NH group of the imidazole ring is a key hydrogen bond donor. Additionally, substituents on either ring can introduce further hydrogen bonding opportunities.

Hydrophobic regions: Aromatic or aliphatic substituents on the scaffold can occupy hydrophobic pockets within the binding site of the target protein, contributing significantly to binding affinity.

Aromatic features: The presence of aryl or heteroaryl groups can lead to favorable π-π stacking or other aromatic interactions with amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site.

For instance, in the development of inhibitors for various kinases, the pyrimidine ring often mimics the adenine (B156593) region of ATP, forming hydrogen bonds with the hinge region of the kinase. The imidazole moiety and its substituents can then extend into other regions of the ATP-binding pocket, providing further interactions that enhance potency and selectivity. The development of a pharmacophore model for pyrazole (B372694) derivatives as anti-proliferative agents identified two hydrophobic groups and one hydrogen bond acceptor as essential features for activity. pjps.pk

Strategies for Modulating Selectivity and Potency through Structural Modifications

A primary goal in drug discovery is to develop compounds that are both highly potent against their intended target and selective over other related targets to minimize off-target effects. For this compound derivatives, several strategies have been employed to achieve this.

One common approach is to introduce bulky or conformationally restricted substituents at specific positions. This can sterically hinder the binding of the molecule to the active sites of off-target proteins, which may have a different topography than the desired target. For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, modifications of benzimidazole (B57391) and amine subunits were found to be crucial for both activity and selectivity as PI3Kδ inhibitors. mdpi.com

Another strategy involves the fine-tuning of electronic and hydrophobic properties. By systematically varying substituents, it is possible to optimize interactions with specific amino acid residues in the target's binding pocket. For instance, replacing a phenyl group with a pyridine ring or incorporating ionizable groups can lead to more favorable interactions and improved selectivity. acs.org The introduction of a 3-phenylpropyl group at the N-7 position of a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold significantly increased its selectivity for the A(2A) adenosine (B11128) receptor. nih.gov

Structure-guided design, often aided by X-ray crystallography of ligand-protein complexes, provides a rational basis for these modifications. By visualizing how a compound binds to its target, researchers can design new derivatives with modifications that are predicted to enhance desired interactions and disrupt unfavorable ones.

Interactive Table: Strategies for Modulating Selectivity and Potency

| Strategy | Structural Modification Example | Desired Outcome |

|---|---|---|

| Steric Hindrance | Introduction of bulky groups (e.g., t-butyl) at specific positions. | Increased selectivity by preventing binding to off-targets. |

| Conformational Restriction | Incorporation of cyclic structures or rigid linkers. | Locking the molecule in a bioactive conformation for the target. |

| H-Bond Optimization | Addition of H-bond donors/acceptors at key positions. | Enhanced potency through stronger interactions with the target. |

| Hydrophobic Tuning | Variation of alkyl or aryl substituents to match hydrophobic pockets. | Improved binding affinity and potency. |

Conformational Preferences and Their Influence on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The relative orientation of the imidazole and pyrimidine rings, as well as the conformation of any flexible side chains, can significantly impact how a compound fits into the binding site of its target.

While specific conformational studies on this compound are limited in the publicly available literature, insights can be drawn from related heterocyclic systems. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, the heterocyclic core is noted to have conformational rigidity. nih.gov In contrast, for 1-(2-pyrimidinyl)piperazine derivatives, the conformational analysis was crucial in suggesting model bioactive conformations. nih.gov

The rotational barrier between the imidazole and pyrimidine rings can influence the preferred conformation. The presence of bulky substituents adjacent to the bond connecting the two rings can restrict rotation and favor a particular torsional angle. This preferred conformation may or may not be the one required for optimal binding to the biological target. Therefore, understanding the conformational preferences of these molecules is essential for rational drug design.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of these derivatives. These predicted conformations can then be compared with the bound conformation observed in crystal structures of ligand-protein complexes to understand the energetic cost of adopting the bioactive conformation. This information can guide the design of new analogs that are pre-organized in the bioactive conformation, potentially leading to increased potency.

Mechanistic Studies and Biological Target Interactions in Vitro and Pre Clinical Research

Investigations of Enzyme and Receptor Binding Mechanisms

The unique structural features of the 2-(1H-Imidazol-5-yl)pyrimidine core have been exploited to design inhibitors for a range of enzymes and receptors.

Kinase Inhibition Studies

The this compound scaffold has been identified as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy.

BRAFV600E and p38α Kinase: A series of (imidazol-5-yl)pyrimidine derivatives were designed as dual inhibitors of BRAFV600E and p38α kinases, key regulators in the mitogen-activated protein kinase (MAPK) signaling pathway. elsevierpure.com In vitro kinase assays revealed that these compounds exhibited potent inhibitory activity. elsevierpure.com Notably, compound 20h emerged as a highly effective dual inhibitor, with IC50 values of 2.49 nM against BRAFV600E and 85 nM against p38α. elsevierpure.com Similarly, structural optimization of 4-(imidazol-5-yl)pyridine derivatives led to the identification of compounds with selective inhibitory activity against B-RAFV600E and p38α kinases. strath.ac.uknih.govresearchgate.net Compound 10c from this series showed IC50 values of 1.84 µM and 0.726 µM for B-RAFV600E and p38α, respectively. strath.ac.uk

CDK2, Aurora Kinases, and EGFR: While direct studies on the this compound core are emerging, related fused imidazole (B134444) and pyrimidine (B1678525) structures have shown significant activity. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), displaying micro- to submicromolar inhibition of CDK2/cyclin E activity. researchgate.netnih.gov The binding mode of these inhibitors in the ATP pocket of CDK2 has been confirmed through co-crystal structures. researchgate.netnih.gov

Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases. nih.govacs.org One such derivative, compound 51 (CCT137690), demonstrated low nanomolar IC50 values against Aurora-A (0.015 µM), Aurora-B (0.025 µM), and Aurora-C (0.019 µM). nih.gov Furthermore, various pyrimidine-based compounds, including fused systems like pyrazolo[3,4-d]pyrimidines, have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment. nih.govresearchgate.netsemanticscholar.orgrsc.org

| Compound | Target Kinase | IC50 |

|---|---|---|

| Compound 20h | BRAFV600E | 2.49 nM |

| Compound 20h | p38α | 85 nM |

| Compound 10c | B-RAFV600E | 1.84 µM |

| Compound 10c | p38α | 0.726 µM |

| Compound 51 (CCT137690) | Aurora-A | 0.015 µM |

| Compound 51 (CCT137690) | Aurora-B | 0.025 µM |

| Compound 51 (CCT137690) | Aurora-C | 0.019 µM |

Cytochrome P450 Enzyme Interaction and Inactivation Mechanisms (e.g., CYP2D6)

A derivative of the core structure, SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine), has been identified as a potent, mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.net Studies have shown that this compound causes a time- and NADPH-dependent loss of CYP2D6 activity. nih.govresearchgate.net

The inactivation kinetics for recombinant CYP2D6 were characterized by a K(I) of 0.55 µM and a k(inact) of 0.32 min-1. nih.govresearchgate.net For human liver microsomes, the K(I) was 4.8 µM with a k(inact) of 0.14 min-1. nih.govresearchgate.net The inactivation is considered potent and fairly selective, as higher concentrations were needed to inhibit other CYP isoforms like CYP3A4, CYP2C9, and CYP2C19. nih.govresearchgate.net The mechanism of inactivation is believed to involve the formation of a reactive intermediate that covalently binds to the apoprotein, leading to irreversible inhibition. nih.gov This is supported by the observation that dialysis did not restore enzyme activity and that competing inhibitors could protect the enzyme from inactivation. nih.govresearchgate.net

Another related compound, EMTPP (1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine), also demonstrated mechanism-based inactivation of CYP2D6 with a K(i) of 5.5 µM and a k(inact) of 0.09 min-1. nih.gov The proposed mechanism involves the formation of a reactive imidazo-methide intermediate that adducts to the apoprotein. nih.gov

| Compound | Enzyme Source | K(I) | k(inact) |

|---|---|---|---|

| SCH 66712 | Recombinant CYP2D6 | 0.55 µM | 0.32 min-1 |

| SCH 66712 | Human Liver Microsomes | 4.8 µM | 0.14 min-1 |

| EMTPP | CYP2D6 | 5.5 µM | 0.09 min-1 |

Reverse Transcriptase Inhibition

Derivatives incorporating the pyrimidine and imidazole moieties have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A study on pyridine (B92270)/pyrimidine substituted imidazol-5-one analogs revealed significant inhibitory activity against the reverse transcriptase (RT) enzyme, with IC50 values in the range of 1.76-3.88 μM. benthamscience.com Computational docking studies suggest that these compounds interact with key amino acid residues in the enzyme's binding pocket, such as Lys101, Tyr188, and Trp229. benthamscience.com Additionally, 1,2,4-triazolo[1,5-a]pyrimidines, a related scaffold, have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. mdpi.com

Carbonic Anhydrase Isoenzyme Inhibition (e.g., hCA-II, hCA-IX)

The inhibition of human carbonic anhydrase (hCA) isoenzymes is a target for various therapeutic areas. While direct studies on this compound are limited, research on sulfonamides incorporating heterocyclic moieties provides insight. These compounds have been investigated as inhibitors of several hCA isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.gov For example, a series of sulfonamides showed potent inhibition against hCA II with K(i) values ranging from 2.4 to 4515 nM, and moderate to poor inhibition against hCA IX with K(i)s from 9.7 to 7766 nM. nih.gov The sulfonamide group typically binds to the zinc ion within the enzyme's active site. nih.gov

Cyclooxygenase (COX) Inhibition